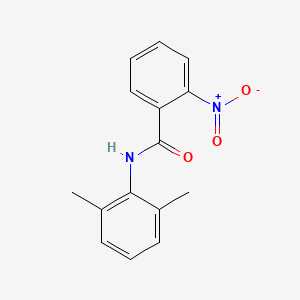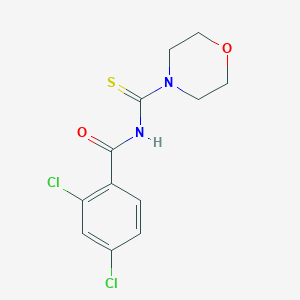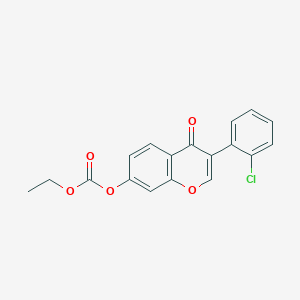
2-(2-ethylphenoxy)-N-1,3-thiazol-2-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1. Introduction 2-(2-ethylphenoxy)-N-1,3-thiazol-2-ylacetamide belongs to a class of compounds that include various heterocycles such as thiazole and acetamide. These compounds are of interest due to their diverse chemical and biological properties.
2. Synthesis Analysis The synthesis of similar compounds often involves multi-step reaction sequences. For instance, Karabasanagouda et al. (2008) synthesized a series of 2-{[4-(alkylthio)phenoxy]methyl}-4-substituted-1,3-thiazoles through multi-step reactions starting from ethyl [4-(alkylthio)phenoxy]acetates (Karabasanagouda et al., 2008). Similarly, Liao et al. (2017) synthesized 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide derivatives, starting from phenoxyacetyl chloride (Liao et al., 2017).
3. Molecular Structure Analysis The molecular structure of these compounds is characterized using various spectroscopic techniques. For example, Vinusha et al. (2015) used UV-visible, 1H, 13C-NMR, and MS techniques to characterize imino-4-methoxyphenol thiazole derived Schiff base ligands (Vinusha et al., 2015).
4. Chemical Reactions and Properties Compounds in this class participate in a variety of chemical reactions. The reactivity often includes cyclization and condensation reactions, as demonstrated by Yıldız et al. (2010) in their synthesis of Schiff bases (Yıldız et al., 2010).
5. Physical Properties Analysis These compounds typically exhibit varied physical properties, which can be influenced by their molecular structure. For instance, Gabriele et al. (2007) reported on the synthesis of 2-benzofuran-2-ylacetamides, indicating the influence of different substituents on the physical properties of the resultant compounds (Gabriele et al., 2007).
6. Chemical Properties Analysis The chemical properties, such as reactivity and stability, are often evaluated through various reactions and analyses. For example, the study by Wardkhan et al. (2008) on thiazoles and their fused derivatives highlights the chemical reactivity and potential antimicrobial activities of these compounds (Wardkhan et al., 2008).
科学的研究の応用
Glutaminase Inhibition for Cancer Therapy
Research has identified bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the chemical structure of 2-(2-ethylphenoxy)-N-1,3-thiazol-2-ylacetamide, as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors demonstrate potential in cancer therapy by attenuating the growth of lymphoma B cells in vitro and in mouse xenograft models, suggesting a pathway for the development of more effective GLS inhibitors with improved drug-like properties (Shukla et al., 2012).
Antimicrobial Activities
The reactivity of thiazole derivatives towards various reagents has led to the synthesis of compounds with significant antimicrobial activities. Specifically, these compounds have been tested against bacterial strains such as Escherichia coli and Xanthomonas citri, as well as against fungal strains like Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum, showcasing the potential for new antimicrobial agents (Wardkhan et al., 2008).
Anticancer Properties
Novel diastereoselective benzothiazole β-lactam conjugates have been synthesized, demonstrating moderate antimicrobial activities and promising antimalarial properties. This indicates the potential for these compounds in medicinal applications, particularly in the development of new anticancer and antimalarial drugs (Alborz et al., 2018).
Catalytic Applications
The encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y has been shown to be an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This represents a significant advancement in the field of catalysis, offering a sustainable and efficient method for chemical transformations (Ghorbanloo & Maleki Alamooti, 2017).
特性
IUPAC Name |
2-(2-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-10-5-3-4-6-11(10)17-9-12(16)15-13-14-7-8-18-13/h3-8H,2,9H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLVACGZKFZOLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5558149.png)


![3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5558167.png)


![4-[4-(4-morpholinyl)-1-phthalazinyl]phenol](/img/structure/B5558187.png)
![N-[4-(1-piperidinylcarbonyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558192.png)
![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5558200.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5558212.png)
![4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid](/img/structure/B5558218.png)
![6-methyl-2-[(3-methylphenyl)amino]-4-pyrimidinecarboxylic acid](/img/structure/B5558227.png)
